

Lys-CoA TFA as a selective p300 histone acetyltransferase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lys-CoA TFA	
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This technical guide provides a comprehensive overview of Lys-CoA trifluoroacetate (TFA), a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). We will delve into its mechanism of action, inhibitory profile, detailed experimental protocols, and applications as a critical research tool in epigenetics and drug discovery.

Introduction: The Role of p300 and the Need for Selective Inhibitors

The E1A-binding protein p300 (also known as EP300 or KAT3B) and its close homolog, CREB-binding protein (CBP), are master transcriptional co-activators. They play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, apoptosis, and DNA repair[1][2]. A key function of p300/CBP is their intrinsic histone acetyltransferase (HAT) activity. By transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε -amino group of lysine residues on histone tails and other non-histone proteins, p300 neutralizes the positive charge, leading to a more relaxed chromatin structure[3][4]. This "open" chromatin state generally facilitates gene transcription.

Given the central role of p300 in gene regulation, its dysregulation is implicated in numerous diseases, most notably cancer[5][6]. This has made p300 a compelling therapeutic target. The development of potent and selective inhibitors is crucial to dissecting its specific biological



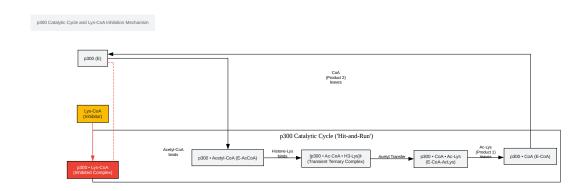
functions and for validating its therapeutic potential. Lys-CoA has emerged as a benchmark selective inhibitor for these purposes[7].

Mechanism of Action: A Bisubstrate Analog Exploiting a "Hit-and-Run" Mechanism

Unlike many other histone acetyltransferases that follow a classic ternary complex mechanism, p300 employs a distinct Theorell-Chance, or "hit-and-run," catalytic mechanism[3][4][8]. In this model, p300 first forms a stable, high-affinity complex with its cofactor, acetyl-CoA. Subsequently, the lysine-containing protein substrate transiently associates with the enzyme's active site, receives the acetyl group, and then rapidly dissociates[1][9].

Lys-CoA is a synthetic bisubstrate analog, ingeniously designed to mimic both substrates involved in the acetylation reaction. It consists of a lysine moiety covalently linked to a coenzyme A molecule[3]. This dual nature allows it to occupy both the acetyl-CoA binding tunnel and the lysine substrate binding pocket within the p300 active site simultaneously[3]. The crystal structure of the p300 HAT domain in complex with Lys-CoA confirms this binding mode, revealing extensive interactions that stabilize the complex and effectively block the binding of both natural substrates[5][10]. This potent and specific interaction makes Lys-CoA a powerful inhibitor of p300's catalytic activity.





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Caption: p300 catalytic cycle and Lys-CoA inhibition mechanism.

Quantitative Data: Inhibitory Profile and Selectivity

Lys-CoA TFA is characterized by its high potency against p300 and remarkable selectivity over other HAT families, such as the GNAT superfamily member PCAF (p300/CBP-associated factor). This selectivity is a direct consequence of the differences in catalytic mechanisms and active site architecture between these enzymes[11].



Compound	Target Enzyme	IC50 Value	Selectivity vs. PCAF	Reference(s)
Lys-CoA TFA	p300	50 - 500 nM	>100-fold	[11][12][13][14] [15]
Lys-CoA TFA	PCAF	~200 μM	-	[11][12][16]
H3-CoA-20	p300	~200 μM	-	[11]
H3-CoA-20	PCAF	~300 nM	>600-fold vs. p300	[11]

Table 1: Comparative inhibitory activity of **Lys-CoA TFA** and H3-CoA-20.

This high degree of selectivity makes Lys-CoA an invaluable tool for distinguishing the specific cellular functions of p300 from those of PCAF[11]. Functionally, this potent inhibition of HAT activity translates into the suppression of p300-dependent transcriptional activation, both in vitro and in cellular systems when using cell-permeable analogs[6][12].

Experimental Protocols

Rigorous biochemical and cellular assays are essential for characterizing HAT inhibitors. Below are detailed methodologies for key experiments involving Lys-CoA.

This is a direct and sensitive "gold standard" method to quantify the transfer of a radiolabeled acetyl group from [14C]-acetyl-CoA to a histone substrate.

Methodology:

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
- Inhibitor Pre-incubation: Add recombinant human p300 enzyme to the buffer. Add varying concentrations of Lys-CoA TFA (or DMSO as a vehicle control). Pre-incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

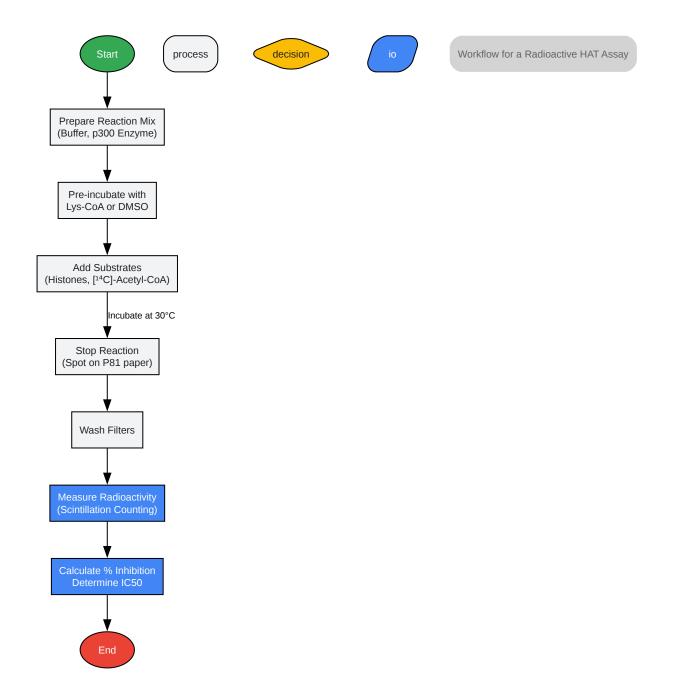
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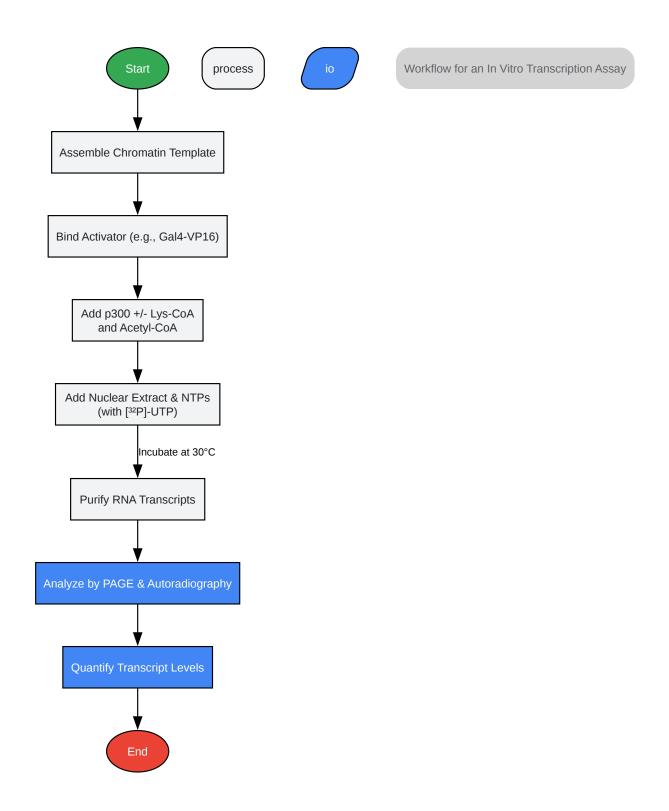


- Reaction Initiation: Start the reaction by adding the substrates: a histone peptide (e.g., H3 or H4 peptide) or core histones, and [14C]-acetyl-CoA.
- Incubation: Incubate the reaction at 30°C for 15-30 minutes.
- Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
- Washing: Wash the filter paper multiple times with carbonate-bicarbonate buffer (pH 9.2) to remove unincorporated [14C]-acetyl-CoA.
- Quantification: Measure the retained radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the HAT activity.
- Data Analysis: Calculate the percent inhibition for each Lys-CoA concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.









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- To cite this document: BenchChem. [Lys-CoA TFA as a selective p300 histone acetyltransferase inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b11929607#lys-coa-tfa-as-a-selective-p300-histone-acetyltransferase-inhibitor]

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